Flusulfinam
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13F4N3O3S |
|---|---|
Molecular Weight |
379.33 g/mol |
IUPAC Name |
2-fluoro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-propylsulfinyl-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H13F4N3O3S/c1-3-6-25(23)11-9(14(16,17)18)5-4-8(10(11)15)12(22)19-13-21-20-7(2)24-13/h4-5H,3,6H2,1-2H3,(H,19,21,22) |
InChI Key |
PWQIRGHRDYHXJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)C1=C(C=CC(=C1F)C(=O)NC2=NN=C(O2)C)C(F)(F)F |
Origin of Product |
United States |
Mechanistic Elucidation of Flusulfinam S Biochemical Action
The herbicidal properties of flusulfinam stem from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.gov This enzyme is critical for the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisic acid (HGA). mdpi.com By blocking this step, this compound sets off a chain reaction that disrupts essential downstream biosynthetic pathways. mdpi.com
Specificity of this compound's Interaction with HPPD Isoforms
This compound is a chiral molecule, existing as two enantiomers: R-(+)-flusulfinam and S-(-)-flusulfinam. mdpi.com Research has shown that these isomers exhibit different levels of biological activity. The R-enantiomer of this compound demonstrates significantly higher herbicidal activity against various weed species compared to the S-enantiomer. nih.gov For instance, R-flusulfinam was found to be 7.13 times more active against Echinochloa crus-galli than S-flusulfinam. nih.gov
This enantioselectivity suggests a specific and structured interaction with the HPPD enzyme. Further studies have indicated that the Gln293 residue within the Arabidopsis thaliana HPPD enzyme may play a crucial role in this differential inhibition. nih.gov Mutation of this residue altered the enantioselective inhibition by this compound, highlighting its importance in the binding and efficacy of the different isomers. nih.gov
| Enantiomer | Relative Herbicidal Activity against E. crus-galli |
| R-flusulfinam | 7.13x greater than S-flusulfinam |
| S-flusulfinam | Baseline |
| Rac-flusulfinam | 1.69x greater than S-flusulfinam |
Data derived from studies on the enantioselective bioactivity of this compound. nih.gov
Molecular Mechanisms of Carotenoid and Plastoquinone (B1678516) Biosynthesis Pathway Disruption
The inhibition of HPPD by this compound directly impacts the biosynthesis of plastoquinone and, consequently, carotenoids. mdpi.comresearchgate.net Plastoquinone is an essential cofactor for the enzyme phytoene (B131915) desaturase (PDS), which is a key enzyme in the carotenoid biosynthesis pathway. mdpi.com
By preventing the formation of HGA, this compound effectively halts the production of plastoquinone. mdpi.com The absence of this vital cofactor, in turn, inhibits the activity of PDS. mdpi.com This disruption is evident in the significant increase in the levels of phytoene, the substrate for PDS, and a corresponding decrease in carotenoid and chlorophyll (B73375) content in treated plants. nih.gov The addition of HGA to plants treated with this compound has been observed to rescue chlorophyll content, confirming that the inhibition of HGA production is the primary mechanism of action. nih.gov
Impact of HPPD Inhibition on Plant Pigmentation and Photosynthetic Efficiencies
The disruption of carotenoid biosynthesis has a visually striking and physiologically devastating impact on susceptible plants. Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. unl.edu In the absence of carotenoids, chlorophyll is rapidly degraded by light, leading to the characteristic bleaching or whitening of the plant's leaves. researchgate.netunl.edu This bleaching is a hallmark symptom of HPPD inhibitor herbicides and is typically observed within 3 to 7 days after the application of this compound. nih.gov
The loss of both chlorophyll and carotenoids severely impairs the plant's ability to perform photosynthesis. The photosynthetic membranes are degraded, leading to a cessation of energy production and, ultimately, plant death, which often occurs within 10 days of treatment. nih.govresearchgate.net Furthermore, treatment with R-flusulfinam has been shown to alter the expression of genes related to photosynthesis, including those encoding components of the photosynthetic reaction center such as PSAD, PSBS, and PETE. nih.gov
Structural and Energetic Basis of this compound-HPPD Binding
The efficacy of this compound as an HPPD inhibitor is rooted in its specific and strong interaction with the enzyme's active site. Molecular modeling and biochemical assays have provided insights into the structural and energetic details of this binding.
Advanced Molecular Docking Studies and Binding Energy Calculations
Molecular docking studies have been instrumental in visualizing the interaction between this compound and the HPPD active site. These studies have revealed that the enantiomers of this compound bind differently within the active site, explaining their varied herbicidal activity. R-flusulfinam was found to have a higher binding energy (-6.55 kcal/mol) compared to S-flusulfinam (-5.60 kcal/mol). nih.gov This stronger binding affinity is attributed to the formation of more stable hydrogen bonds with key amino acid residues, such as Gln293. nih.gov Another study calculated the binding energy of this compound to be approximately -8.7 kcal/mol, indicating a strong and stable interaction. nih.gov
| Enantiomer | Calculated Binding Energy (kcal/mol) | Key Interacting Residue |
| R-flusulfinam | -6.55 | Gln293 |
| S-flusulfinam | -5.60 | Gln293 |
Data from molecular docking studies of this compound enantiomers with the AtHPPD enzyme. nih.gov
Characterization of Coordination Chemistry with Metal Centers (e.g., Fe²⁺) at the Active Site
The active site of the HPPD enzyme contains a crucial ferrous iron (Fe²⁺) ion that is essential for its catalytic activity. Molecular docking analyses have shown that this compound effectively chelates this Fe²⁺ ion. nih.gov Specifically, the nitrogen atom of the oxadiazole ring and the oxygen atom of the amide group of this compound engage in bidentate coordination with the Fe²⁺ ion. nih.gov The distances of these interactions are reported to be 2.0 Å and 2.4 Å, respectively. nih.gov This coordination with the iron center is a critical aspect of the inhibitory mechanism, as it directly blocks the enzyme's ability to bind its natural substrate and carry out the hydroxylation reaction. Molecular dynamics tests have further confirmed the stability of the HPPD-flusulfinam complex, with low root-mean-square deviation values of less than 2 Å. nih.gov
Computational Molecular Dynamics Simulations of this compound-HPPD Complexes
Computational studies, including molecular docking and molecular dynamics (MD) simulations, have provided significant insights into the interaction between this compound and the HPPD enzyme. nih.govfrontiersin.org Molecular docking analyses indicate that this compound binds effectively within the active site of the HPPD enzyme. nih.gov
The interaction is characterized by a bidentate coordination with the essential Fe(II) ion in the enzyme's active site. nih.gov Specifically, the nitrogen atom of this compound's oxadiazole ring and the oxygen atom of its amide group engage with the Fe(II) ion. nih.govnih.gov The distances for this coordination have been calculated at approximately 2.0 Å and 2.4 Å, respectively. nih.gov This strong interaction is reflected in a calculated binding energy of -8.7 kcal/mol. nih.govnih.gov Further molecular dynamics tests on the HPPD-Flusulfinam complex have shown low root-mean-square deviation (RMSD) values of less than 2 Å, indicating a stable and robust binding conformation. nih.govnih.gov
Studies on the individual enantiomers of this compound have revealed differences in their binding energies. Molecular docking showed that R-flusulfinam has a higher binding energy (-6.55 kcal/mol) compared to S-flusulfinam (-5.60 kcal/mol), suggesting a more stable interaction for the R-enantiomer. nih.gov
Identification and Functional Significance of Key Amino Acid Residues in the HPPD Binding Pocket
The binding of this compound within the HPPD active site is stabilized by interactions with specific amino acid residues. Molecular docking studies have identified that the R-enantiomer of this compound forms a stable hydrogen bond with the amino acid residue Glutamine 293 (Gln293) in the Arabidopsis thaliana HPPD (AtHPPD). nih.gov This interaction is considered key to the enantioselectivity observed in the herbicidal activity of this compound. nih.gov Other residues, such as Phenylalanine 403, have been identified in simulation studies as prominent in the interaction between HPPD and various inhibitors, suggesting that electrostatic energy is a major driving force for ligand binding. frontiersin.org
To experimentally validate the functional significance of key amino acid residues identified in computational models, site-directed mutagenesis studies have been performed. nih.govmdpi.com A pivotal study focused on the Gln293 residue of AtHPPD, which was hypothesized to be crucial for the enantioselective action of this compound. nih.gov
In this study, the Gln293 residue was mutated to a Histidine (His), creating the mutant enzyme MutQ293H. The inhibitory potency (IC₅₀) of the R- and S-enantiomers of this compound was then tested against both the wild-type (WT) AtHPPD and the MutQ293H variant. The results demonstrated a complete reversal of enantioselective inhibition. For the wild-type enzyme, R-flusulfinam was a significantly more potent inhibitor than S-flusulfinam. Conversely, for the mutated enzyme, S-flusulfinam became the more potent inhibitor. nih.gov
Microscale Thermophoresis (MST) assays were used to further quantify the binding affinity, revealing that the dissociation constant (Kd) for the interaction between MutQ293H and R-flusulfinam was similar to that of S-flusulfinam. nih.gov These findings confirm that the Gln293 residue plays a critical role in the enantioselective inhibition of AtHPPD by this compound. nih.gov
Table 1: Inhibitory Potency (IC₅₀) of this compound Enantiomers on Wild-Type and Mutated AtHPPD
| Enzyme | R-flusulfinam IC₅₀ (mg/L) | S-flusulfinam IC₅₀ (mg/L) |
|---|---|---|
| Wild-Type AtHPPD | 0.52 | 1.93 |
| Mutated AtHPPD (MutQ293H) | 0.73 | 0.11 |
Data sourced from a study on the enantioselective bioactivity of this compound. nih.gov
Physiological and Biochemical Responses in Model Plant Systems
The inhibition of the HPPD enzyme by this compound triggers distinct and measurable physiological and biochemical changes in susceptible plants. These responses serve as clear indicators of the herbicide's mode of action.
Modulation of Phytoene, Carotenoid, and Chlorophyll Levels in Treated Plants
A primary consequence of HPPD inhibition is the disruption of the carotenoid biosynthesis pathway. In treated plants such as Echinochloa crus-galli, this manifests as a significant accumulation of phytoene, a precursor in the carotenoid pathway. nih.govresearchgate.net Phytoene desaturase, an enzyme downstream of HPPD, requires plastoquinone as a cofactor, the synthesis of which is dependent on HGA produced by HPPD. mdpi.com The lack of plastoquinone stalls the desaturation of phytoene.
Concurrently, there is a marked decrease in the levels of colored carotenoids (such as β-carotene, α-carotene, and lycopene) and, subsequently, chlorophyll. nih.govnih.govnih.gov Carotenoids are essential for protecting chlorophyll from photo-oxidative damage; their depletion leads to chlorophyll degradation and the visible bleaching symptoms characteristic of HPPD-inhibiting herbicides. mdpi.comtaylorfrancis.com
Table 2: Effect of this compound on Key Biochemical Compounds in Susceptible Plants
| Compound | Observed Change | Reference |
|---|---|---|
| Phytoene | Significant Increase | nih.gov |
| Carotenoids | Significant Decrease | nih.govnih.gov |
| Chlorophyll | Significant Decrease | nih.govnih.gov |
Analysis of Homogentisic Acid (HGA) Supplementation Effects on Phenotypic Reversal
To confirm that the observed herbicidal effects are a direct result of HPPD inhibition and the subsequent lack of HGA, supplementation experiments have been conducted. In these studies, plants treated with this compound are supplied with an external source of HGA. nih.govnih.gov
Research on the aquatic plant Spirodela polyrrhiza showed that the addition of HGA led to an increase in chlorophyll content, effectively alleviating the bleaching symptoms caused by this compound. nih.gov This phenotypic reversal demonstrates that bypassing the enzymatic step blocked by this compound can restore the downstream synthesis of essential molecules, confirming that the herbicide's primary target is indeed HPPD and the production of HGA. nih.govnih.gov
Differential Regulation of HPPD Gene Expression and Enzyme Activity in Response to this compound
Studies on the response of plants to this compound have shown that the herbicide directly impacts HPPD enzyme activity and can also influence the expression of the gene encoding the enzyme. In susceptible plants, treatment with this compound enantiomers leads to a decrease in HPPD enzyme activity. nih.gov Interestingly, this inhibition is accompanied by an upregulation of HPPD gene expression. nih.gov This suggests a compensatory mechanism where the plant attempts to overcome the enzymatic inhibition by transcribing more HPPD mRNA. This response is consistent with observations in some herbicide-resistant weed populations, where increased HPPD gene expression is a contributing factor to resistance. frontiersin.org
Chirality, Enantioselective Behavior, and Environmental Fate of Flusulfinam
Determination of Absolute Configuration for Flusulfinam Enantiomers
The absolute configuration of this compound enantiomers, designated as R-(+)- and S-(-)-flusulfinam, has been determined through a combination of experimental and computational methods. researchgate.net Researchers have successfully separated the two enantiomers using chiral chromatography. researchgate.netresearchgate.net The experimental electronic circular dichroism (ECD) spectra of the separated enantiomers were then compared with the calculated ECD spectra. researchgate.net This comparison allows for the unambiguous assignment of the absolute configuration to each enantiomer. researchgate.net
Enantioselective Synthesis and Advanced Separation Methodologies
The differential bioactivity and toxicity of this compound enantiomers have driven the development of methods for their separation and selective synthesis.
Optimization of Chiral Resolution Techniques (e.g., Chiral High-Performance Liquid Chromatography)
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for the separation of this compound enantiomers. nih.gov Research has demonstrated the successful elution of R-(+)- and S-(-)-flusulfinam using a Chiralcel OX-RH column. researchgate.netresearchgate.netnih.gov The optimization of separation conditions, such as the composition of the mobile phase, flow rate, and temperature, is crucial for achieving high resolution. researchgate.net For instance, the influence of the acetonitrile (B52724) ratio, flow rate, and temperature on the resolution of this compound enantiomers has been systematically studied to enhance separation efficiency. researchgate.net
Development of Novel Asymmetric Synthetic Routes for Individual Enantiomers
While chiral resolution separates a racemic mixture, asymmetric synthesis aims to produce a single, desired enantiomer. For this compound, the development of catalytic asymmetric synthesis methods is an area of active research. uni-duesseldorf.de This approach utilizes chiral catalysts to guide the chemical reaction towards the formation of one enantiomer over the other. uni-duesseldorf.de Such methods are crucial for the large-scale production of the more active and less toxic R-(+)-enantiomer. ntu.edu.sg
Differential Biological Effects of this compound Enantiomers in Non-Target Organisms
The enantiomers of this compound exhibit distinct toxicological profiles in non-target aquatic organisms, highlighting the importance of evaluating chiral pesticides at the enantiomer level.
Comparative Studies of R-(+)- and S-(-)-Flusulfinam on Select Aquatic Organisms (e.g., Danio rerio larvae, Selenastrum capricornutum) in Research Models
Studies have shown that the toxicity of this compound enantiomers differs between aquatic species. For zebrafish larvae (Danio rerio), the S-(-)-enantiomer is reported to be more toxic. mdpi.com In contrast, the R-(+)-enantiomer exhibits higher toxicity to the green algae Selenastrum capricornutum. mdpi.com One study found that the toxicity of R-flusulfinam to Danio rerio larvae was 0.8 times that of the racemic mixture, while its toxicity to Selenastrum capricornutum was 3.0 times higher than the racemate. researchgate.netresearchgate.netnih.gov
Table 1: Enantioselective Toxicity of this compound
| Organism | Enantiomer with Higher Toxicity | Toxicity Relative to Racemic Mixture |
|---|---|---|
| Danio rerio (zebrafish larvae) | S-(-)-flusulfinam | R-flusulfinam is 0.8x as toxic as the racemate. researchgate.netresearchgate.netnih.gov |
| Selenastrum capricornutum (green algae) | R-(+)-flusulfinam | R-flusulfinam is 3.0x as toxic as the racemate. researchgate.netresearchgate.netnih.gov |
Enantioselective Environmental Transformation and Degradation Pathways
The environmental fate of this compound is characterized by enantioselective degradation, where the two enantiomers break down at different rates depending on environmental conditions. mdpi.com This has significant implications for the persistence and potential long-term impact of the herbicide.
In aerobic soil conditions, the S-(-)-flusulfinam enantiomer tends to degrade faster than the R-(+)-enantiomer. researchgate.net Conversely, under anaerobic conditions, the R-(+)-enantiomer can exhibit preferential degradation. researchgate.netnih.govresearchgate.net For instance, in soil from Anhui, China, under anaerobic conditions, the half-life of R-(+)-flusulfinam was 46.2 days, while the half-life of S-(-)-flusulfinam was 63 days. researchgate.netnih.govresearchgate.net In aerobic soils from three other Chinese provinces, the half-life of S-flusulfinam was 40.8 days, whereas the half-life of R-flusulfinam ranged from 46.2 to 57.8 days. researchgate.netnih.govresearchgate.net Factors such as soil organic matter content and pH can influence these degradation rates, with higher organic matter and lower pH accelerating degradation. researchgate.netresearchgate.net Microbial communities are also thought to play a crucial role in driving these enantioselective degradation processes. researchgate.netresearchgate.net The degradation of this compound leads to the formation of hydrolysis products, M299 and M100, which have been identified as the primary metabolites. mdpi.comresearchgate.netresearchgate.net
Table 2: Enantioselective Degradation of this compound in Soil
| Condition | Soil Type | Preferentially Degraded Enantiomer | Half-life (T½) of R-(+)-flusulfinam (days) | Half-life (T½) of S-(-)-flusulfinam (days) |
|---|---|---|---|---|
| Aerobic | Soils from three Chinese provinces | S-(-)-flusulfinam | 46.2–57.8 researchgate.netnih.govresearchgate.net | 40.8 researchgate.netnih.govresearchgate.net |
| Anaerobic | Anhui, China | R-(+)-flusulfinam | 46.2 researchgate.netnih.govresearchgate.net | 63 researchgate.netnih.govresearchgate.net |
Comparative Degradation Dynamics in Aerobic and Anaerobic Soil Microcosms
The degradation of this compound in soil is markedly enantioselective and dependent on the presence of oxygen. Studies conducted in microcosms using paddy soils from various locations have demonstrated different degradation rates for the S- and R-enantiomers under aerobic and anaerobic conditions.
Under aerobic conditions, S-flusulfinam consistently degrades faster than R-flusulfinam. mdpi.com In soil studies from three different provinces, the half-life (T½) for S-flusulfinam was measured at 40.8 days, while the half-life for R-flusulfinam ranged from 46.2 to 57.8 days. nih.govresearchgate.net
Conversely, under anaerobic conditions, the degradation preference can be inverted. In soil from the Anhui province of China, R-flusulfinam was observed to degrade preferentially, with a half-life of 46.2 days, compared to S-flusulfinam, which had a significantly longer half-life of 63 days. nih.govresearchgate.netresearchgate.net This highlights the critical role of the soil environment in determining the fate and persistence of each enantiomer.
| Condition | Enantiomer | Half-Life (Days) | Source |
|---|---|---|---|
| Aerobic | S-Flusulfinam | 40.8 | nih.govresearchgate.net |
| R-Flusulfinam | 46.2 - 57.8 | nih.govresearchgate.net | |
| Anaerobic (Anhui Soil) | S-Flusulfinam | 63 | nih.govresearchgate.net |
| R-Flusulfinam | 46.2 | nih.govresearchgate.net |
Microbial communities are the primary drivers of the enantioselective degradation of this compound in soil. mdpi.comresearchgate.net The process is not a result of abiotic chemical reactions but of specific biological transformations catalyzed by microorganisms. nih.govinflibnet.ac.in The diversity and composition of the soil microbiome significantly impact the selective degradation of chiral pesticides. researchgate.net In the case of this compound, its degradation has been shown to influence the abundance of key microbial genera such as Anaeromyxobacter, Nitrospira, and Sphingomonas, which are integral to soil health and nutrient cycling. Furthermore, in certain soil types, such as those from Guangxi, shifts in the microbial community, including the dominance of genera like Pseudomonas, have been linked to the accumulation of the S-enantiomer in the sediment phase.
Influence of Soil Physicochemical Properties (Organic Matter Content, pH) on Enantiomer Half-Lives
Enantiomeric Fate and Distribution in Water-Sediment Microcosm Systems
In aquatic environments, this compound also displays enantioselective behavior. Studies utilizing paddy water-sediment microcosms have revealed that the two enantiomers partition differently between the water and sediment phases. There is a tendency for S-flusulfinam to accumulate in the sediment, whereas R-flusulfinam is more susceptible to degradation in the water column. This differential fate can lead to varying exposure levels for aquatic organisms and benthic communities, a crucial consideration for environmental risk assessment.
Identification and Structural Elucidation of Enantioselective Degradation Products (e.g., M299, M100)
The biotransformation of this compound leads to the formation of several metabolites. The two most significant degradation products identified are designated as M299 and M100. mdpi.comresearchgate.net These metabolites are generated primarily through hydrolysis reactions of the parent this compound molecule. researchgate.netresearchgate.net The identification and structural elucidation of these products have been accomplished using advanced analytical techniques such as high-resolution mass spectrometry (HRMS). The formation of these hydrolysis products is a key step in the degradation pathway of this compound in the environment. researchgate.net
Enantioselective Uptake, Translocation, and Subcellular Distribution in Oryza sativa
The interaction of this compound with rice plants (Oryza sativa) is also characterized by enantioselectivity, particularly in its movement and degradation within the plant tissues.
A comprehensive investigation into the uptake of chiral this compound by rice revealed no enantioselectivity during the initial absorption process by the roots. nih.gov The bioconcentration factor for both enantiomers was found to be 2.1. nih.gov Once inside the plant, however, S-flusulfinam is degraded preferentially. nih.govnih.gov The degradation half-life for S-flusulfinam in the whole plant was 5.06 days, slightly faster than the 5.50 days observed for R-flusulfinam. nih.govnih.gov Studies on the subcellular distribution showed that this compound enantiomers predominantly accumulate in the soluble components of the cells (84%), and this process occurs without enantioselectivity. nih.gov The primary route of entry into the roots is believed to be the apoplastic pathway. nih.gov
| Parameter | R-Flusulfinam | S-Flusulfinam | Finding | Source |
|---|---|---|---|---|
| Root Uptake (Bioconcentration Factor) | 2.1 | 2.1 | No enantioselectivity in absorption | nih.gov |
| Root-to-Shoot Translocation Factor | 0.12 | 0.27 | Preferential transfer of S-enantiomer | nih.gov |
| Degradation Half-Life (Whole Plant) | 5.50 days | 5.06 days | Preferential degradation of S-enantiomer | nih.govnih.gov |
The movement of this compound from the roots to the shoots of the rice plant is an enantioselective process. nih.gov Research has demonstrated a preferential translocation of S-flusulfinam. mdpi.comnih.gov The translocation factor, which quantifies this movement, was 0.27 for S-flusulfinam, more than double the factor of 0.12 for R-flusulfinam. nih.gov This indicates that the S-enantiomer moves more readily from the roots to the aerial parts of the plant. Interestingly, the capacity for downward movement from the leaves to the roots has also been observed following foliar application, and this process appears to occur without any enantioselectivity. nih.gov
Analysis of Enantiomeric Fraction Variations in Different Plant Compartments
The enantioselective behavior of the chiral herbicide this compound has been a subject of detailed investigation, particularly concerning its uptake, translocation, and degradation within plant systems. Research conducted on rice (Oryza sativa L.) under hydroponic laboratory conditions provides significant insights into how the two enantiomers, R-(+)-flusulfinam and S-(−)-flusulfinam, behave differently within various plant compartments. nih.gov
Studies have shown that while the absorption of this compound by rice roots from the growth medium does not exhibit enantioselectivity, the subsequent distribution of the enantiomers within the plant is selective. nih.gov The enantiomeric fraction (EF) in the roots was observed to be 0.54 over a seven-day period, indicating a near-racemic mixture at the point of uptake. nih.gov However, analysis of the shoots revealed a significant shift in this ratio, with the EF decreasing to 0.35 by the seventh day. nih.gov This change points to a preferential translocation of one enantiomer over the other from the roots to the shoots. nih.gov
Further analysis confirmed this enantioselective transport. nih.gov The S-(−)-flusulfinam enantiomer exhibited a greater capacity for movement from the roots to the shoots compared to the R-(+)-enantiomer. nih.govmdpi.com This is quantified by their respective translocation factors.
Enantioselective Translocation of this compound in Rice (Oryza sativa L.) A comparison of the root-to-shoot translocation factors for R-(+)- and S-(−)-flusulfinam.
| Enantiomer | Translocation Factor |
|---|---|
| R-(+)-flusulfinam | 0.12 |
| S-(−)-flusulfinam | 0.27 |
Data sourced from a comprehensive study on this compound behavior in rice. nih.gov
This preferential movement of S-(−)-flusulfinam is also reflected in its degradation within the plant. nih.govnih.gov Studies measuring the dissipation of the enantiomers in the total rice plant found that S-(−)-flusulfinam degrades more rapidly than its R-(+)-counterpart. nih.govnih.govresearchgate.net The accelerated degradation of the S-enantiomer is statistically significant (p < 0.05). nih.govnih.govresearchgate.net It is suggested that the upregulation of specific genes, namely lipid transfer protein-2 and carboxylesterases15, could be responsible for the preferential transport and degradation of S-(−)-flusulfinam. nih.govnih.gov
Degradation Half-Lives of this compound Enantiomers in Rice (Oryza sativa L.) The degradation half-life (DT50) for each enantiomer within the total plant.
| Enantiomer | Half-Life (Days) |
|---|---|
| R-(+)-flusulfinam | 5.50 |
| S-(−)-flusulfinam | 5.06 |
Data sourced from studies on the enantioselective degradation of this compound in rice. nih.govnih.govresearchgate.net
Interestingly, when this compound is applied via spraying, it can be identified in the roots, indicating a capacity for downward movement within the plant; however, this downward translocation does not appear to be enantioselective. nih.gov In terms of subcellular distribution, this compound enantiomers were found to accumulate predominantly in the soluble components of the plant cells (84%), and no enantioselectivity was observed in this process. nih.gov
Synthetic Chemistry and Structure Activity Relationship Sar Studies of Flusulfinam
Methodologies for the Chemical Synthesis of Flusulfinam and its Analogues
The synthesis of this compound involves the precise assembly of its characteristic trifluoromethyl-substituted phenyl ring and the N-(5-methyl-1,3,4-oxadiazol-2-yl) amide moiety. mdpi.com Laboratory and industrial-scale syntheses focus on efficiently constructing the core components and linking them together.
The chemical architecture of this compound is primarily assembled through two critical reactions: the formation of the 1,3,4-oxadiazole (B1194373) ring and the construction of the amide bond that links the heterocyclic and aromatic portions of the molecule.
The formation of the 1,3,4-oxadiazole ring is a common process in heterocyclic chemistry. One established method involves the cyclization of an appropriate precursor, such as converting a glycosyl-cyanide into an amidoxime (B1450833), which then undergoes ring closure to form the oxadiazole structure. nih.gov Another general pathway involves reacting phenyl acetic acid derivatives with thiosemicarbazide (B42300) in the presence of phosphorus oxychloride to yield 2-amino-1,3,4-oxadiazole derivatives. d-nb.info For this compound specifically, the synthesis involves creating the 5-methyl-1,3,4-oxadiazole-2-amine intermediate. acs.org
The subsequent and crucial step is the formation of the amide bond. This is achieved by coupling the pre-formed oxadiazole-containing amine with an activated carboxylic acid derivative of the substituted phenyl ring. This reaction, a type of acylation, connects the two key fragments of the molecule to yield the final this compound structure. d-nb.info The general conditions for such amide bond formations are well-established in organic synthesis. sapub.org
Table 1: Key Synthetic Reactions for this compound
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Oxadiazole Ring Formation | Synthesis of the 5-methyl-1,3,4-oxadiazole amine precursor, often through cyclization reactions involving amidoximes or similar intermediates. nih.gov |
| 2 | Amide Bond Formation | Coupling of the oxadiazole amine with an activated benzoic acid derivative (e.g., an acid chloride) to form the central amide linkage. d-nb.info |
| 3 | Chiral Resolution | Separation of the R-(+)- and S-(−)-flusulfinam enantiomers, typically using chiral chromatography techniques. researchgate.net |
Research efforts have been directed toward optimizing the synthesis of this compound, particularly for industrial production and to enhance its biological efficacy. A primary focus is on enantioselective synthesis or resolution, as the two enantiomers of this compound exhibit different biological activities. mdpi.com The R-(+)-enantiomer has been shown to possess significantly higher herbicidal activity compared to the S-(-)-enantiomer. mdpi.com
To this end, chiral chromatography methods have been developed for the effective separation of the enantiomers. Techniques using a Chiralcel OX-RH column have proven successful in isolating the distinct R-(+)- and S-(−)-forms of this compound. researchgate.net The development of asymmetric synthesis or catalytic processes that preferentially produce the more active R-enantiomer is a key goal for industrial synthesis to maximize the yield of the desired product.
Key Synthetic Steps: Oxadiazole Ring Formation and Amide Bond Construction
Systematic Structure-Activity Relationship (SAR) Analyses
Structure-Activity Relationship (SAR) studies are crucial for understanding how the different parts of the this compound molecule contribute to its ability to inhibit the HPPD enzyme. These analyses guide the modification of the chemical structure to improve herbicidal properties.
SAR studies have identified several key molecular features of the this compound scaffold that are essential for its herbicidal action. Molecular docking studies indicate that this compound binds to the HPPD enzyme's active site through a bidentate coordination involving a nitrogen atom of the oxadiazole ring and the oxygen atom of the amide group.
Key findings from SAR analyses include:
The Amide and Oxadiazole Moieties : The N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide structure is fundamental to its activity, with the oxadiazole ring and amide group playing a direct role in binding to the HPPD enzyme. mdpi.com
Substituents on the Phenyl Ring : The presence and position of electron-withdrawing groups on the phenyl ring are critical. Introducing such groups, like the trifluoromethyl (CF3) group at the 4-position, significantly enhances herbicidal activity. researchgate.netacs.org Bulky halogen atoms on the aromatic ring have also been shown to favor HPPD inhibition in related compounds. acs.org
Chirality at the Sulfur Atom : this compound is a chiral herbicide due to the sulfoxide (B87167) group. mdpi.com The stereochemistry at this chiral center profoundly impacts bioactivity, with the R-(+)-flusulfinam enantiomer being 1.4 to 3.1 times more active against target weeds than the racemic mixture.
Table 2: Structure-Activity Relationship (SAR) of this compound and Analogues for HPPD Inhibition
| Molecular Feature | Observation | Impact on HPPD Inhibitory Activity |
|---|---|---|
| Oxadiazole Ring | The heterocyclic ring is a key component. | Essential for binding to the HPPD enzyme active site. |
| Amide Linkage | Connects the phenyl and oxadiazole moieties. | The amide oxygen participates in bidentate coordination with the enzyme. |
| Phenyl Ring Substituents | Electron-withdrawing groups (e.g., -CF3) at the 4-position. | Significantly enhances herbicidal activity. researchgate.netacs.org |
| Sulfoxide Chiral Center | The molecule exists as R-(+) and S-(-) enantiomers. | The R-(+)-enantiomer exhibits substantially higher herbicidal potency. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. wikipedia.orglongdom.org These mathematical models use physicochemical properties and molecular descriptors to predict the activity of new, unsynthesized molecules, thereby streamlining the discovery process for novel herbicides. longdom.orgnih.gov
For HPPD inhibitors, QSAR models are developed by analyzing a dataset of compounds with known inhibitory activities. frontiersin.org The models relate various descriptors—such as molecular weight, electronegativity, and partition coefficients—to the measured biological activity, like the concentration required to inhibit the enzyme. longdom.org For example, QSAR studies on other HPPD inhibitors have shown that properties like the presence of bulky halogens or specific functional groups can be mathematically correlated with higher inhibitory potency. acs.org While specific QSAR models for this compound are proprietary, the general methodology allows researchers to predict the herbicidal potential of novel analogues based on the this compound scaffold, guiding synthesis toward compounds with the highest probability of success. frontiersin.orgmst.dk
Identification of Critical Structural Features for HPPD Inhibitory Activity
Rational Design and Synthesis of Novel HPPD Inhibitors Based on the this compound Scaffold
The knowledge gained from SAR and molecular docking studies of this compound provides a strong foundation for the rational design of new HPPD inhibitors. researchgate.netfrontiersin.org By understanding the key structural requirements for potent herbicidal activity, chemists can design novel molecules that retain the essential features of the this compound scaffold while exploring new chemical space to improve efficacy or selectivity. kingagroot.com
This process often involves computer-aided drug design (CADD), where potential new structures are modeled and their interaction with the HPPD enzyme is simulated before they are synthesized. frontiersin.org For instance, researchers might replace the oxadiazole ring with other bioisosteric heterocycles or modify the substitution pattern on the phenyl ring to enhance binding affinity or other desirable properties. mdpi.com The discovery of other novel HPPD inhibitors, such as those with an azole carboxamide structure, demonstrates that the core concept of targeting the HPPD active site can be realized with diverse chemical scaffolds, providing new avenues for herbicide development inspired by the this compound model. acs.org This strategy of structure-based rational design is a powerful tool for developing the next generation of HPPD-inhibiting herbicides. beilstein-journals.org
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| R-(+)-flusulfinam |
| S-(−)-flusulfinam |
| Iptriazopyrid |
| Mesotrione (B120641) |
| Topramezone |
| Isoxaflutole |
| Tripyrasulfone |
| Cypyrafluone |
| Bipyrazone |
| Fenpyrozone |
| Flufenoximacil |
| Fluchloraminopyr-tefuryl |
| Broclozone |
| Phosphorus oxychloride |
| Amidoxime |
Chemical Modifications of Heterocyclic Moieties and Aromatic Substituents
The herbicidal activity of this compound is intrinsically linked to its specific arrangement of heterocyclic and aromatic components. The general synthetic pathway to this compound and its analogs involves a multi-step process, typically beginning with the construction of the 1,3,4-oxadiazole ring, followed by an amide bond formation to connect it to the substituted benzene (B151609) ring.
Heterocyclic Moiety (1,3,4-Oxadiazole Ring): The 1,3,4-oxadiazole ring is a critical pharmacophore in many biologically active compounds, including pesticides. researchgate.netmdpi.comjapsonline.com Its role in this compound is crucial for binding to the target enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD). SAR studies on related HPPD inhibitors and other oxadiazole-containing pesticides reveal that the nature and position of substituents on this ring can significantly modulate biological activity. researchgate.netnih.gov For instance, the methyl group at the 5-position of this compound's oxadiazole ring is a key feature. Modifications at this position, such as altering the alkyl chain length or introducing different functional groups, are common strategies in agrochemical research to fine-tune efficacy and spectrum of activity. researchgate.net The synthesis of the 1,3,4-oxadiazole ring itself is typically achieved through the cyclodehydration of an amidoxime with a carboxylic acid derivative.
Aromatic Substituents: The benzene ring of this compound is substituted with both a fluorine atom and a trifluoromethyl (CF3) group. These halogen substituents are vital for the molecule's herbicidal properties. The trifluoromethyl group, in particular, is a common feature in many modern agrochemicals due to its ability to enhance metabolic stability and binding affinity. SAR studies on other benzamide (B126) herbicides have shown that the type and position of substituents on the aromatic ring are essential for activity. For example, research on analogous benzamide derivatives indicates that methoxyl substitutions at the 2-position of the benzoyl moiety are crucial for herbicidal activity, and small substituents at the meta- or para-position of a related benzylamine (B48309) moiety are also beneficial. researchgate.net While specific public data on systematic modifications to this compound's aromatic ring is limited, general principles of HPPD inhibitor design suggest that altering the position or nature of the halogen atoms could significantly impact its binding efficiency to the target enzyme and its selectivity towards different plant species. acs.orgnih.gov
The table below summarizes the key structural components of this compound and their established or inferred roles based on SAR principles.
| Structural Component | Key Features | Role in Bioactivity |
| 1,3,4-Oxadiazole Ring | 5-methyl substituted heterocyclic ring | Essential pharmacophore for HPPD enzyme binding. researchgate.net Modifications can fine-tune efficacy. researchgate.net |
| Amide Linker | Connects the aromatic and heterocyclic moieties | Participates in binding to the HPPD active site. |
| Aromatic Ring | 2-fluoro, 4-(trifluoromethyl) substituted phenyl | Halogen and CF3 groups enhance metabolic stability and binding affinity. researchgate.net |
| Propylsulfinyl Group | Contains the chiral sulfur center | Chirality leads to enantiomers with different bioactivity and degradation profiles. mdpi.comresearchgate.net |
Lead Optimization Strategies for Potential Agrochemical Candidates
The development of this compound is an example of a successful lead optimization campaign, a critical phase in the discovery of new agrochemicals. This process begins with a "hit" or "lead" compound, often discovered through screening or based on natural product structures, and involves systematic chemical modifications to enhance desired properties while minimizing undesirable ones. acs.orgagropages.com
A primary goal in the optimization of HPPD inhibitors like this compound is to improve the inhibitory constant against the target enzyme, broaden the spectrum of controlled weeds, and ensure crop safety. acs.org The serendipitous discovery of HPPD inhibitors from allelopathic plants paved the way for classical hit-to-lead optimization approaches, leading to several classes of highly active compounds. acs.org For this compound, optimization strategies focused on achieving high efficacy against key weeds in rice that have developed resistance to other herbicide classes, such as acetolactate synthase (ALS) and acetyl-CoA carboxylase (ACCase) inhibitors. mdpi.comkingagroot.com A significant achievement of its development was ensuring high safety for both major rice varieties, indica and japonica. mdpi.comkingagroot.com
A key lead optimization strategy for this compound involved exploiting its chirality. This compound has a stereogenic center at the sulfur atom, resulting in two enantiomers: R-(+)-flusulfinam and S-(−)-flusulfinam. mdpi.com Asymmetric synthesis and chiral resolution techniques are employed to isolate these enantiomers. researchgate.netchiralpedia.com This is crucial because the enantiomers exhibit different biological and environmental properties. mdpi.comnih.gov
Research findings indicate that the R-(+)-flusulfinam enantiomer is the more active form, demonstrating significantly higher herbicidal efficacy than the racemic mixture. nih.gov Conversely, the S-(−)-enantiomer degrades more rapidly in the environment. nih.govresearchgate.net This differentiation allows for the development of an enantiomerically pure or enriched product that maximizes herbicidal effect while potentially reducing the environmental load. The industrial synthesis of such chiral agrochemicals often employs optimized catalytic processes for asymmetric synthesis or efficient chiral resolution to maximize the yield of the desired, more active enantiomer. nih.gov
The table below details the comparative properties of the this compound enantiomers, highlighting the success of the chiral optimization strategy.
| Parameter | R-(+)-Flusulfinam | S-(−)-Flusulfinam | Racemic Mixture |
| Herbicidal Activity | Higher efficacy (more active isomer) nih.gov | Lower efficacy nih.gov | Baseline activity |
| Degradation in Rice Plant (DT50) | 5.50 days nih.gov | 5.06 days (preferential degradation) nih.gov | Not specified |
| Degradation in Aerobic Soil (Half-life) | 46.2–57.8 days researchgate.net | 40.8 days (preferential degradation in some soils) researchgate.net | Not specified |
Molecular docking and computer-aided design are also integral to modern lead optimization. mdpi.comcam.ac.uk Studies on this compound have used molecular docking to understand its binding mode within the HPPD active site, confirming that the oxadiazole nitrogen and amide oxygen are key interaction points. researchgate.net Such computational tools guide synthetic chemists in making targeted modifications to the molecular scaffold to improve binding and, consequently, herbicidal activity. nih.govmdpi.com
Advanced Analytical and Computational Methodologies in Flusulfinam Research
In Vitro Biochemical Assay Techniques
In vitro assays are crucial for characterizing the direct interaction between a herbicide and its molecular target, independent of whole-organism complexities.
The molecular target of Flusulfinam is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov To quantify its inhibitory potency, researchers utilize enzyme activity assays with recombinant HPPD. Studies have confirmed this compound's mechanism by demonstrating its potent inhibition of recombinant Arabidopsis thaliana HPPD (AtHPPD) expressed in Escherichia coli. nih.gov In one key study, this compound was found to be approximately 16 times more effective at inhibiting the catalytic activity of recombinant AtHPPD than the commercial HPPD-inhibiting herbicide Mesotrione (B120641). nih.gov
Further investigation into the enantiomers of this compound revealed stereoselective inhibition. Using recombinant AtHPPD, the R-enantiomer showed significantly higher inhibitory activity than the S-enantiomer. nih.gov This enantioselectivity was further highlighted in experiments with a mutated version of the enzyme (MutQ293H), where the inhibitory profile was inverted, demonstrating the key role of specific amino acid residues in the binding interaction. nih.gov
Table 1: Inhibitory Concentration (IC₅₀) of this compound Enantiomers against Wild-Type and Mutated HPPD Enzymes
This table presents the concentration of each this compound enantiomer required to inhibit 50% of the enzyme's activity, based on data from in vitro biochemical assays.
| Enzyme Target | This compound Enantiomer | IC₅₀ (mg/L) |
| AtHPPD (Wild-Type) | R-Flusulfinam | 0.52 nih.gov |
| AtHPPD (Wild-Type) | S-Flusulfinam | 1.93 nih.gov |
| MutQ293H (Mutated) | R-Flusulfinam | 0.73 nih.gov |
| MutQ293H (Mutated) | S-Flusulfinam | 0.11 nih.gov |
Microscale thermophoresis (MST) is an advanced biophysical technique used to quantify the binding affinity between a ligand (like this compound) and a protein target (HPPD). researcher.life This method measures the movement of molecules in a microscopic temperature gradient, which changes when a ligand binds to the fluorescently labeled target protein, allowing for the precise determination of the dissociation constant (Kd). researcher.life A lower Kd value signifies a stronger binding affinity.
MST assays have been instrumental in confirming the direct binding of this compound to HPPD and characterizing the interaction strength. In a study investigating the enantioselective properties of this compound, MST was used to measure the binding affinity of its R- and S-enantiomers to a mutated AtHPPD enzyme (MutQ293H). nih.gov The results provided quantitative evidence of the binding interaction at the molecular level. nih.gov
Table 2: Dissociation Constant (Kd) for this compound Enantiomers with Mutated HPPD (MutQ293H)
This table shows the binding affinity between this compound enantiomers and a mutated HPPD enzyme, as determined by Microscale Thermophoresis. Kd values are presented as mean ± standard deviation.
| Ligand | Protein Target | Dissociation Constant (Kd) (μM) |
| R-Flusulfinam | MutQ293H | 20.40 ± 4.19 nih.gov |
| S-Flusulfinam | MutQ293H | 15.63 ± 4.51 nih.gov |
Recombinant HPPD Enzyme Activity Assays for Inhibitory Efficacy Determination
Controlled Experimental Models in Plant Biology
Greenhouse experiments provide a controlled environment to assess a herbicide's biological performance, including its efficacy against target weeds and its selectivity towards crops.
Greenhouse pot trials have consistently demonstrated the high efficacy of this compound against several economically important grass weeds in rice cultivation. mdpi.comkingagroot.com Dose-response experiments are conducted to determine the herbicide rate that causes a 50% reduction in plant growth (GR₅₀).
Studies have established the baseline sensitivity of major weeds to this compound. For 39 populations of Echinochloa crus-galli (barnyardgrass), the GR₅₀ values ranged from 0.15 to 19.39 g a.i. ha⁻¹. mdpi.comresearchgate.net For 43 populations of Leptochloa chinensis (Chinese sprangletop), the GR₅₀ values ranged from 7.82 to 49.92 g a.i. ha⁻¹. mdpi.comresearchgate.net These values are significantly below the recommended field rates, confirming the high susceptibility of these species to this compound. mdpi.com this compound is also highly effective in controlling Digitaria sanguinalis (large crabgrass). mdpi.comkingagroot.comresearchgate.net
Table 3: Baseline Sensitivity (GR₅₀) of Target Weeds to this compound in Greenhouse Assays
This table summarizes the range of GR₅₀ values from dose-response experiments on multiple populations of E. crus-galli and L. chinensis, indicating the herbicide concentration needed to achieve 50% growth reduction.
| Weed Species | Scientific Name | GR₅₀ Range (g a.i. ha⁻¹) | Baseline Sensitivity (GR₅₀b) (g a.i. ha⁻¹) |
| Barnyardgrass | Echinochloa crus-galli | 0.15 - 19.39 mdpi.comresearchgate.net | 6.48 mdpi.comresearchgate.net |
| Chinese Sprangletop | Leptochloa chinensis | 7.82 - 49.92 mdpi.comresearchgate.net | 22.38 mdpi.comresearchgate.net |
A critical attribute of a rice herbicide is its selectivity, meaning its ability to control weeds without harming the crop. Research confirms that this compound exhibits excellent and consistent safety in both major subspecies of cultivated rice, Oryza sativa indica and Oryza sativa japonica. nih.govmdpi.comkingagroot.comresearchgate.net
Greenhouse studies have quantified this selectivity. In one experiment, the rice variety 'Yongxian 15' showed high tolerance to this compound, with less than 10% fresh weight inhibition even at high application rates and across multiple growth stages (1-6 leaves). nyxxb.cn The molecular basis for this selectivity has also been explored. Studies have shown that rice plants engineered to overexpress the Oryza sativa HPPD gene (OsHPPD) display a higher tolerance to this compound compared to wild-type rice, confirming that selectivity is linked to the target enzyme. nih.gov
The herbicidal action of this compound, stemming from HPPD inhibition, results in distinct and measurable effects on susceptible plants. The primary morphological endpoint is a characteristic bleaching or whitening of new foliar tissue, which becomes noticeable within 3 to 7 days after a post-emergence application. nih.gov This is followed by plant death, typically within 10 days. nih.gov
Quantitative assessments have validated these visual symptoms. In treated Echinochloa crus-galli, there is a significant accumulation of the carotenoid precursor, phytoene (B131915), coupled with a significant reduction in the levels of protective carotenoid pigments and chlorophylls. nih.govresearchgate.net This disruption of pigment synthesis leads to the photo-destruction of chlorophyll (B73375) and the observable bleaching symptoms. lsuagcenter.com Fresh weight inhibition is another key quantitative endpoint. Greenhouse experiments show that the sensitivity of weeds like E. crus-galli is highest at earlier growth stages. nyxxb.cn
Table 4: Fresh Weight Inhibition of Echinochloa crus-galli by this compound at an Early Growth Stage
This table shows the percentage of fresh weight reduction in barnyardgrass at different leaf stages when treated with a 30 g/hm² dose of this compound in a greenhouse pot experiment.
| Weed Growth Stage (Leaf Age) | Fresh Weight Inhibition (%) |
| 1-leaf | 96 nyxxb.cn |
| 2-leaf | 98 nyxxb.cn |
| 3-leaf | 97 nyxxb.cn |
Comprehensive Studies on Selectivity in Different Rice Varieties (Oryza sativa indica and japonica)
State-of-the-Art Analytical Chemistry for Research Samples
The rigorous investigation of this compound, from its environmental fate to its biological activity, necessitates the use of sophisticated analytical methodologies. Modern analytical chemistry provides the tools to detect minute quantities of the compound, separate its chiral forms, and identify its degradation products, forming the bedrock of comprehensive research.
Applications of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools in the analysis of this compound. These techniques are routinely employed for the quantification of this compound enantiomers in various samples, including technical-grade materials and environmental matrices. researchgate.net The development of analytical methods based on UPLC, in particular, has allowed for significant improvements in separation efficiency, speed, and sensitivity. researchgate.netresearchgate.net
Researchers have developed UPLC-based methods to examine the enantioseparation of this compound, optimizing various parameters to achieve the best possible resolution between the R-(+)- and S-(-)-enantiomers. researchgate.netresearchgate.net This optimization is critical for studying the enantioselective behavior of the herbicide. Key factors that are systematically adjusted include the composition of the mobile phase (e.g., the ratio of acetonitrile (B52724) to water), the column temperature, and the flow rate. researchgate.netresearchgate.net For instance, response surface methodology has been used to model the influence of these variables on the retention time and resolution, allowing for the precise identification of optimal analytical conditions. researchgate.net UPLC systems are also frequently coupled with mass spectrometry for the determination of dinitroaniline herbicides, a class of compounds related to this compound, in diverse samples like spinach, apples, and soybeans. researchgate.netxml-journal.net
Table 1: Representative UPLC Conditions for this compound Enantioseparation
| Parameter | Condition | Source |
|---|---|---|
| Column | Chiralcel OX-RH | researchgate.netresearchgate.net |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | researchgate.net |
| Flow Rate | 0.2 - 0.8 mL/min (optimized) | researchgate.net |
| Column Temperature | 20 - 40 °C (optimized) | researchgate.netresearchgate.net |
| Detection | UV or Mass Spectrometry (MS/MS) | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification
For the detection of this compound at trace levels and the identification of its metabolites, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. mass-analytica.com This technique offers unparalleled sensitivity and selectivity, making it essential for residue analysis in complex environmental samples like soil and water. ufpr.brmdpi.complantprotection.pl The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method is often used in conjunction with LC-MS/MS to efficiently extract this compound residues from soil samples prior to analysis. researchgate.netresearchgate.net
LC-MS/MS has been instrumental in elucidating the degradation pathways of this compound. Research has successfully used the technique to identify and propose the structures of two primary hydrolysis products, designated as M299 and M100. researchgate.net The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the parent this compound molecule and its metabolites. This highly selective detection method allows for unambiguous quantification and confirmation even in the presence of complex matrix interferences. researchgate.net High-resolution mass spectrometry (HRMS) platforms, such as LC-Q-Exactive Orbitrap-MS/MS, have also been employed for the analysis of this compound metabolites, providing accurate mass measurements that further aid in structural elucidation. researchgate.net
Table 2: Optimized MS/MS Parameters for this compound Detection (MRM Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Source |
|---|---|---|---|---|
| This compound | 378.1 | 100.1 | 25 | researchgate.net |
| This compound | 378.1 | 299.1 | 15 | researchgate.net |
Advanced Chiral Chromatography Techniques for Enantiomeric Purity and Quantification
Given the enantioselective nature of this compound's bioactivity and degradation, advanced chiral chromatography is crucial for separating and quantifying its individual enantiomers. researchgate.net The success of such separations depends heavily on the selection of the appropriate chiral stationary phase (CSP). researchgate.net
Studies have systematically screened various CSPs for their ability to resolve this compound enantiomers. Columns such as Chiralcel IG-3, OJ-3R, AY-3R, and AY-RH were found to be ineffective at achieving baseline separation. researchgate.net However, the Chiralcel OX-RH column has been identified as providing excellent enantioseparation. researchgate.net Using this column, a robust method for the baseline separation of R-(+)- and S-(-)-flusulfinam was developed. researchgate.net The optimization of this chiral separation involves a careful balance of mobile phase composition (acetonitrile/water ratio), flow rate, and temperature, as these parameters significantly influence retention times and resolution. researchgate.net Thermodynamic parameters of the separation can be investigated by analyzing the relationship between retention and temperature using Van't Hoff plots, which indicates that the separation process is enthalpy-driven. researchgate.netmz-at.de These chiral methods are fundamental for determining the enantiomeric ratio in various studies, from assessing enantioselective toxicity to monitoring enantioselective degradation in different soil types. researchgate.net
Table 3: Chiral Stationary Phase Performance for this compound Separation
| Chiral Stationary Phase | Separation Outcome | Source |
|---|---|---|
| Chiralcel OX-RH | Excellent Baseline Separation | researchgate.net |
| Chiralcel IG-3 | No Baseline Separation | researchgate.net |
| Chiralcel OJ-3R | No Baseline Separation | researchgate.net |
| Chiralcel AY-3R | No Baseline Separation | researchgate.net |
Computational Chemistry and Theoretical Approaches
In addition to experimental analytical techniques, computational chemistry and theoretical models provide profound insights into the molecular properties and behaviors of this compound. molqube.comjrfglobal.com These in silico methods allow researchers to predict characteristics and understand interactions at an atomic level, complementing and guiding experimental work.
Application of Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions
Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure of molecules like this compound. wikipedia.orgukm.my DFT calculations allow for the prediction of a wide range of molecular properties from first principles, without the need for empirical parameters. ukm.myimperial.ac.uk Although specific DFT studies on this compound are not widely published, the application of DFT to other herbicides and pesticides demonstrates its utility in this field. qjoest.comacs.orgacs.org
For a molecule like this compound, DFT can be used to:
Determine Molecular Geometry: Calculate the most stable three-dimensional structure (conformation) of the molecule. qjoest.com
Predict Electronic Properties: Analyze the distribution of electrons, calculate the energies of molecular orbitals (HOMO and LUMO), and generate electrostatic potential maps. These properties are key to understanding the molecule's reactivity and interaction with its biological target.
Calculate Spectroscopic Features: Predict vibrational spectra (e.g., IR spectra), which can be compared with experimental data to confirm molecular structure. spiedigitallibrary.org
Investigate Reaction Mechanisms: Model the potential energy surfaces of chemical reactions, such as degradation pathways, to identify intermediates and transition states. acs.org For example, DFT has been used to study the degradation chain of the alloxydim (B13751712) herbicide, starting with the cleavage of an N-O bond. acs.org
These theoretical calculations provide a fundamental understanding of this compound's intrinsic chemical properties, which governs its stability, reactivity, and ultimately its herbicidal function. nexgenagrichem.co.ukresearchgate.net
Advanced Molecular Simulations for Understanding Dynamic Interactions and Conformational Landscapes
While quantum mechanics describes the electronic structure of a molecule, advanced molecular simulations, such as molecular dynamics (MD), are used to explore its dynamic behavior and interactions with its environment over time. tandfonline.comtandfonline.com These simulations are crucial for understanding how this compound interacts with its biological target, the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.
Molecular docking, a type of molecular simulation, has been specifically applied to this compound. These studies revealed that this compound effectively binds to the active site of the HPPD enzyme. The binding is characterized by bidentate coordination with the crucial Fe²⁺ ion in the active site, with a calculated binding energy of -8.7 kcal/mol.
Broader molecular dynamics simulations, which have been extensively used for other pesticides, can provide further insights. tandfonline.comnih.govnih.gov These simulations can:
Reveal Conformational Landscapes: Show how the shape of the this compound molecule flexes and changes over time, which can be critical for fitting into the enzyme's active site.
Characterize Binding Stability: Simulate the docked this compound-HPPD complex over nanoseconds to assess the stability of the binding and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the complex. tandfonline.comnih.gov
Understand Environmental Interactions: Model the behavior of this compound in different environments, such as its interaction with soil components or its potential to be transported by microplastics. nih.gov
By combining docking with MD simulations, researchers can build a comprehensive, dynamic model of how this compound functions at the molecular level, from its conformational preferences to its stable binding within the target enzyme. jrfglobal.com
Integration of Cheminformatics and Machine Learning for Predictive Modeling in Herbicide Discovery
The development of novel herbicides like this compound is increasingly moving from traditional, labor-intensive screening to a more dynamic, predictive, and efficient process driven by computational methodologies. nih.gov The integration of cheminformatics and machine learning (ML) offers a paradigm shift, enabling the rapid virtual screening of immense chemical libraries and the generation of targeted hypotheses for synthesis and testing. nih.govfrontiersin.org This evolution is critical in addressing the growing challenges of herbicide resistance and the need for more sustainable agricultural solutions. nih.govbohrium.com While specific public-domain research integrating these advanced computational models for this compound is not extensively detailed, the principles and methodologies are broadly applicable to its chemical class and the wider field of herbicide discovery.
Cheminformatics serves as the foundation, applying computer and information science to manage, analyze, and model chemical and biological data. nih.gov For a compound like this compound, this involves the creation of vast databases containing its structural information, physicochemical properties, and associated biological activity. Machine learning algorithms then leverage this data to build predictive models that can identify new molecules with a high probability of herbicidal efficacy. nih.gov These in silico models significantly accelerate the "design-make-test-analyze" cycle by prioritizing candidates for synthesis, thereby reducing costs and time. frontiersin.org
A core component of this predictive modeling is the Quantitative Structure-Activity Relationship (QSAR). QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. mst.dk For dinitroaniline herbicides, the chemical class to which this compound is related, QSAR studies have successfully correlated physicochemical parameters with herbicidal action. mst.dkresearchgate.net Key parameters, or molecular descriptors, often include hydrophobicity (log Kow), electronic properties, and steric factors, which are crucial for predicting how a molecule will interact with its biological target and behave in the environment. mst.dk
Modern approaches employ a wide array of machine learning algorithms to build more sophisticated and accurate predictive models. nih.gov These algorithms can capture complex, non-linear relationships that traditional QSAR models might miss. scholasticahq.com For instance, a Random Forest model, which is an ensemble learning method based on decision trees, was used to build a predictive platform for characterizing small molecules based on their phytotoxic properties and mode of action (MoA). researchgate.net Such models are trained on large datasets of known herbicides and non-herbicides, learning to distinguish between them based on their structural fingerprints. researchgate.net
The development of a predictive model for discovering herbicides similar to this compound would follow a structured workflow:
Data Curation: A high-quality dataset is assembled, containing a diverse set of molecules with known herbicidal activity, including active compounds like this compound and inactive ones. cam.ac.uk
Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, quantum-chemical) are calculated for each molecule in the dataset. researchgate.net
Model Training and Validation: A machine learning algorithm (e.g., Random Forest, Support Vector Machine, or a neural network) is trained on a portion of the dataset. nih.gov The model's ability to make accurate predictions is then tested on a separate, unseen portion of the data to ensure its reliability and generalization. nih.govcam.ac.uk
One study developed an in silico herbicide target prediction model called "HerbiMod" using a Naïve Bayesian classifier trained on nearly 48,000 compounds tested against 16 different herbicide targets. cam.ac.uk The model achieved a balanced accuracy of over 80% in cross-validation, demonstrating the power of ML to predict a compound's mode of action. cam.ac.uk While this compound's target, 4-hydroxyphenylpyruvate dioxygenase (HPPD), was part of the validation set in this study, the research highlights the capability of these models to navigate vast chemical spaces for novel herbicide candidates. cam.ac.uknih.gov
The table below illustrates the types of machine learning models and their applications in herbicide research, which would be pertinent to the discovery and analysis of compounds like this compound.
| Machine Learning Model | Application in Herbicide Research | Example Finding / Performance Metric | Reference |
| Random Forest | Predicting glyphosate (B1671968) contamination levels based on environmental and socioeconomic data. | Achieved accuracy and precision scores of around 75%, capturing complex non-linear interactions. | scholasticahq.com |
| Random Forest | Classifying herbicides by Mode of Action (MoA) and weed selectivity. | Created a virtual screening platform to identify phytotoxic natural products. | researchgate.net |
| Naïve Bayesian Classifier | Predicting the biological target of herbicide candidates from a large chemical library. | Models achieved balanced accuracy of ≥ 80% in five-fold cross-validation. | cam.ac.uk |
| Support Vector Machine (SVM) | Commonly used for classification tasks in natural product bioactivity prediction. | A frequently used supervised algorithm for NP discovery and bioactivity prediction. | nih.gov |
| Neural Networks | Used for various predictive tasks, including bioactivity and target prediction. | Applied in diverse ML tools for predicting anti-microbial, anti-cancer, and other bioactivities. | nih.gov |
Furthermore, molecular docking simulations, a computational technique, have been used to investigate this compound's interaction with its target enzyme, HPPD. nih.gov These simulations revealed that this compound effectively binds to the enzyme's active site, with a calculated binding energy of -8.7 kcal/mol, indicating a strong and stable interaction. nih.gov This synergy between machine learning for broad screening and molecular docking for detailed interaction analysis exemplifies the multi-faceted computational approach to modern herbicide science.
Resistance Mechanisms and Future Directions in Herbicide Resistance Management
Establishing Baseline Sensitivity of Key Weed Populations to Flusulfinam
The establishment of baseline sensitivity data for a new herbicide is a crucial first step in any effective resistance management program. This data provides a benchmark against which future shifts in weed population sensitivity can be measured, enabling the early detection of resistance. mdpi.com Before the widespread use of an herbicide, it is expected that most target weed populations will be susceptible.
A 2023 study in China established the first baseline sensitivity data for this compound against two problematic weeds in rice fields: barnyardgrass (Echinochloa crus-galli) and Chinese sprangletop (Leptochloa chinensis). mdpi.com The research, conducted across major rice-producing regions, confirmed that all tested populations were susceptible to this compound. mdpi.com
The dose required to cause 50% growth reduction (GR₅₀) is a standard metric for sensitivity. For the 39 populations of E. crus-galli tested, the GR₅₀ values ranged from 0.15 to 19.39 grams of active ingredient per hectare (g a.i. ha⁻¹). mdpi.com For the 43 populations of L. chinensis, the GR₅₀ values ranged from 7.82 to 49.92 g a.i. ha⁻¹. mdpi.com These values are significantly below the recommended field application rate, confirming the herbicide's effectiveness against these species. mdpi.com
The study calculated the formal baseline sensitivity (GR₅₀b) to be 6.48 g a.i. ha⁻¹ for E. crus-galli and 22.38 g a.i. ha⁻¹ for L. chinensis. mdpi.com This baseline is vital for monitoring future sensitivity changes and serves as a reference point for identifying populations that may be developing resistance. mdpi.com
Interactive Table 1: Baseline Sensitivity of Key Rice Weeds to this compound
| Weed Species | Number of Populations Tested | GR₅₀ Range (g a.i. ha⁻¹) | Calculated Baseline Sensitivity (GR₅₀b) (g a.i. ha⁻¹) |
| Echinochloa crus-galli | 39 | 0.15 - 19.39 | 6.48 |
| Leptochloa chinensis | 43 | 7.82 - 49.92 | 22.38 |
| Data sourced from a 2023 study on weed populations in China. mdpi.com |
Characterization of Herbicide Resistance Mechanisms to HPPD Inhibitors
While no resistance to this compound has been documented, understanding the mechanisms of resistance to the broader class of HPPD-inhibiting herbicides is essential for predicting and managing potential future cases. mdpi.comresearchgate.net Herbicide resistance in weeds is broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). frontiersin.orgnih.gov
Target-site resistance (TSR) occurs when a genetic mutation alters the herbicide's target protein, in this case, the HPPD enzyme. This change prevents the herbicide from binding effectively, rendering it less effective or ineffective. nih.gov
In the case of HPPD inhibitors, TSR has not been a common mechanism of resistance found in naturally occurring resistant weed populations. frontiersin.orghracglobal.com Studies on resistant populations of Amaranthus species have generally not found mutations in the HPPD gene. frontiersin.org However, laboratory research has shown that such mutations are possible. Using base editing techniques, researchers have successfully created mutations in the HPPD gene (e.g., Y342H in Arabidopsis) that confer a high level of tolerance to HPPD inhibitors like mesotrione (B120641) and isoxaflutole. nih.govresearchgate.net While not yet observed in the field, this research identifies specific mutations that could serve as markers for future TSR monitoring. nih.gov
Non-target-site resistance (NTSR) involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.gov This is the most prevalent form of resistance to HPPD inhibitors observed in weeds. cambridge.orgunl.edu The primary NTSR mechanism is enhanced metabolic detoxification, where the resistant plant can rapidly break down the herbicide into non-toxic substances. nih.govwordpress.com This process is often driven by the increased activity of enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). acs.orgnih.gov
For example, resistance to mesotrione in some waterhemp (Amaranthus tuberculatus) and Palmer amaranth (B1665344) (Amaranthus palmeri) populations has been linked to rapid detoxification via P450 enzymes. frontiersin.orgwordpress.com Similarly, the first reported case of an HPPD-inhibitor-resistant grass, Leptochloa chinensis (resistant to tripyrasulfone), was found to be mediated by NTSR, with several P450 and GST genes implicated in the metabolic detoxification. acs.orgnih.gov
A significant concern with metabolic resistance is the potential for cross-resistance, where the enzymes that detoxify one herbicide can also break down other herbicides, even those with different modes of action. cambridge.orgunl.edu However, this compound possesses a unique heterocyclic-amide structure, which distinguishes it from other HPPD inhibitors. mdpi.comresearchgate.net This structural difference suggests a low risk of metabolic cross-resistance with other herbicides in its class, making it a potentially valuable tool for managing weeds that have already developed resistance to other HPPD inhibitors. mdpi.comresearchgate.netmdpi.com
Analysis of Target-Site Resistance Mutations
Development of Strategies for Mitigating the Evolution and Spread of this compound Resistance
To ensure the long-term efficacy of this compound, a proactive and integrated approach to resistance management is necessary. The goal of such strategies is to reduce the selection pressure on weed populations, which is the driving force behind the evolution of resistance. mdpi.comeppo.int Key mitigation strategies include:
Diversification of Herbicide Modes of Action: The most critical strategy is to avoid the exclusive and repeated use of this compound or any single herbicide mode of action. This can be achieved by rotating herbicides with different modes of action or using tank mixtures or pre-packaged products containing multiple modes of action. mdpi.comhracglobal.com this compound has been shown to have no target-site cross-resistance with commonly used acetolactate synthase (ALS), acetyl-CoA carboxylase (ACCase), or synthetic auxin herbicides, making it a good candidate for rotation programs. mdpi.comresearchgate.net
Use of Full Labeled Rates: Applying herbicides at the full recommended label rate is crucial to control susceptible and moderately susceptible individuals in a weed population, preventing the survival and reproduction of plants with low-level resistance. hracglobal.com
Integration of Non-Chemical Weed Control: Incorporating non-chemical methods can significantly reduce reliance on herbicides. These include agronomic practices such as crop rotation, tillage, and managing weed seeds to prevent their spread. mdpi.comufl.edu
Scouting and Monitoring: Regular field scouting to identify and manage weed escapes before they set seed is essential. If a patch of weeds is suspected of being resistant, it should be managed with alternative methods to prevent its spread. ufl.edu The established baseline sensitivity data for this compound will be instrumental in this monitoring process. mdpi.com
Comparative Research on this compound within the Broader Context of HPPD Inhibitors and Other Herbicide Classes
This compound holds a distinct position within the class of HPPD-inhibiting herbicides due to several key features. A significant advantage is its high margin of crop safety, exhibiting excellent tolerance in both japonica and indica rice varieties, a trait not consistently shared by all other HPPD inhibitors used in rice. mdpi.comresearchgate.netmdpi.com
Its chemical structure is a primary differentiator. As the only heterocyclic-amide HPPD inhibitor, it presents a lower risk for metabolic cross-resistance with other HPPD inhibitors. mdpi.comresearchgate.net This is particularly relevant as metabolic resistance is the main threat to this herbicide class. cambridge.orgunl.edu
Furthermore, this compound is a chiral herbicide, existing in two enantiomeric forms: R-(+)-flusulfinam and S-(-)-flusulfinam. mdpi.com Research indicates that the R-enantiomer exhibits higher herbicidal activity against target weeds. This enantioselective bioactivity offers potential for developing more refined and targeted herbicide formulations in the future.
When compared to other herbicide classes, HPPD inhibitors like this compound are considered to have a lower intrinsic risk of resistance evolution compared to single-site inhibitors such as ALS and ACCase inhibitors. mdpi.com Their complex mode of action, which leads to indirect degradation of chlorophyll (B73375) and photosynthetic membranes, makes it more difficult for a single gene mutation to confer high-level resistance. mdpi.com This characteristic, combined with its unique chemical structure and lack of cross-resistance with major herbicide groups, positions this compound as a valuable tool in integrated weed management programs designed to combat and delay the evolution of herbicide resistance in rice production systems. mdpi.comresearchgate.netmdpi.com
Q & A
Basic Research Questions
Q. How can researchers effectively separate and characterize flusulfinam enantiomers in environmental samples?
- Methodology : Use chiral chromatography (e.g., Chiralcel OX-RH column) to resolve R-(+)- and S-(-)-flusulfinam enantiomers. Validate separation with high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm retention times and purity .
- Key considerations : Optimize mobile phase composition and flow rate to enhance resolution. Cross-validate results with circular dichroism (CD) spectroscopy to confirm absolute configurations.
Q. What experimental factors influence this compound degradation rates in paddy soils?
- Methodology : Conduct soil degradation studies under controlled aerobic/anaerobic conditions. Measure half-lives (T1/2) using LC-MS/MS and monitor soil properties (pH, organic matter content, microbial activity).
- Key findings : Degradation is accelerated in soils with higher organic matter (e.g., T1/2 = 40.8 days for S-flusulfinam vs. 46.2–57.8 days for R-flusulfinam in aerobic soils). Anaerobic conditions in Anhui soil reverse this trend (R-flusulfinam T1/2 = 46.2 days vs. S-flusulfinam T1/2 = 63 days) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in enantioselective degradation data across diverse soil types?
- Methodology :
Soil profiling : Analyze physicochemical properties (pH, organic carbon, texture) and microbial diversity (16S rRNA sequencing) from multiple regions.
Microcosm studies : Simulate field conditions in lab-scale paddy water–sediment systems to isolate variables (e.g., oxygen levels, microbial activity).
Statistical modeling : Apply multivariate analysis (PCA, ANCOVA) to correlate degradation rates with soil parameters .
- Example : In Guangxi soil, S-flusulfinam accumulates in sediment due to microbial community shifts (e.g., Pseudomonas dominance), while R-flusulfinam degrades faster in water .
Q. What methodologies are recommended for elucidating this compound’s metabolic pathways and ecotoxicological impacts?
- Methodology :
Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect hydrolysis products (e.g., M299, M100) and propose degradation pathways .
Toxicity assays : Compare enantiomer effects on model organisms (e.g., Danio rerio LC50, Selenastrum capricornutum growth inhibition).
Multi-omics integration : Pair metabolomics with 16S rRNA data to link degradation products to microbial taxa .
- Key finding : R-flusulfinam is 3.0× more toxic to algae but 0.8× less toxic to zebrafish than the racemic mixture .
Q. How can researchers assess the role of microbial communities in driving enantioselective degradation?
- Methodology :
Sterilized soil controls : Compare degradation rates in sterilized vs. live soils to quantify microbial contributions.
Stable isotope probing (SIP) : Track <sup>13</sup>C-labeled this compound uptake by specific microbial taxa.
Network analysis : Identify keystone species (e.g., Bacillus, Streptomyces) correlated with enantiomer depletion using co-occurrence networks .
Data Contradiction Analysis
Q. How to address discrepancies in this compound toxicity data between laboratory and field studies?
- Approach :
Dose-response calibration : Validate lab toxicity thresholds (e.g., LC50) against field bioaccumulation data.
Environmental realism : Incorporate sediment-water partitioning and photodegradation effects in microcosm experiments.
Meta-analysis : Compare toxicity datasets across studies, adjusting for variables like exposure duration and organism life stages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
